

Comparative residue analysis of Flufenoxystrobin and Trifloxystrobin

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Compound of Interest

Compound Name: Flufenoxystrobin

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Comparative Residue Analysis: Flufenoxystrobin vs. Trifloxystrobin

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the determination of **Flufenoxystrobin** and Trifloxystrobin residues in various matrices. This guide provides a detailed comparison of their analytical performance, supported by experimental data.

Introduction

Flufenoxystrobin and Trifloxystrobin are both strobilurin fungicides widely used in agriculture to control a broad spectrum of fungal diseases. Their widespread use necessitates robust and sensitive analytical methods to monitor their residues in food and environmental samples to ensure consumer safety and regulatory compliance. This guide offers a comparative analysis of the residue analysis techniques for these two compounds, focusing on sample preparation, analytical instrumentation, and method performance.

Chemical Structures and Properties

A key aspect of residue analysis is understanding the chemical properties of the target analytes, which influences the choice of extraction solvents and analytical techniques.

Flufenoxystrobin

- IUPAC Name: methyl (2E)-2-(2-([2-chloro-4-(trifluoromethyl)phenoxy]methyl)phenyl)-3-methoxyprop-2-enoate
- CAS Number: 918162-02-4
- Molecular Formula: C₁₉H₁₆ClF₃O₄
- Molecular Weight: 400.8 g/mol

Trifloxystrobin

- IUPAC Name: methyl (2E)-2-({[1-(3-trifluoromethylphenyl)ethylidene]amino}oxy)methyl]phenyl} -2-(methoxyimino)acetate
- CAS Number: 141517-21-7
- Molecular Formula: C₂₀H₁₉F₃N₂O₄
- Molecular Weight: 408.4 g/mol

A primary metabolite of Trifloxystrobin, Trifloxystrobin acid (CGA321113), is often included in residue analysis due to its potential presence in various matrices. For regulatory purposes, the residue definition for Trifloxystrobin in animal commodities and for dietary risk assessment often includes the sum of Trifloxystrobin and CGA321113, expressed as Trifloxystrobin equivalents.^[1]

Analytical Methodologies

The most prevalent and effective techniques for the residue analysis of both **Flufenoxystrobin** and Trifloxystrobin are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These methods offer high sensitivity, selectivity, and the ability to analyze multiple residues simultaneously.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most commonly employed sample preparation technique for the extraction of strobilurin fungicide

residues from various food matrices.[2][3][4][5] This two-step process involves:

- **Extraction:** The homogenized sample is extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[2][5]
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the supernatant is then cleaned up using a mixture of sorbents to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; C18 to remove non-polar interferences; and graphitized carbon black (GCB) to remove pigments and sterols.[2]

The specific combination of salts and d-SPE sorbents can be optimized depending on the matrix to achieve optimal recovery and cleanup.

Comparative Performance Data

The performance of an analytical method is evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), recovery rates, and precision (expressed as relative standard deviation, RSD). The following tables summarize the available performance data for Trifloxystrobin and its metabolite. Specific, publicly available, peer-reviewed data for **Flufenoxystrobin** residue analysis is limited, preventing a direct quantitative comparison in this guide.

Table 1: Performance Data for Trifloxystrobin Residue Analysis

Matrix	Analytical Method	LOQ (mg/kg)	LOD (mg/kg)	Average Recovery (%)	RSD (%)	Reference
Rice (straw, bran, brown rice), Soil	UPLC-MS/MS	0.00074	0.00022	74.2 - 107.4	< 7.8	[6]
Milk, Eggs, Pork	LC-MS/MS	0.001	-	76 - 100	2 - 13	[7]
Ginseng	Not specified	0.03 - 0.06	-	70 - 120	-	[1]
Watermelon, Soil	GC-MS/MS	0.01	0.003	74.68 - 87.72	1.34 - 14.04	[8]
Fruits and Vegetables	UHPLC-MS/MS	0.0005 - 0.007	0.0002 - 0.002	71.7 - 116.4	1.4 - 20	[9]

Table 2: Performance Data for Trifloxystrobin Acid (CGA321113) Residue Analysis

Matrix	Analytical Method	LOQ (mg/kg)	LOD (mg/kg)	Average Recovery (%)	RSD (%)	Reference
Rice (straw, bran, brown rice), Soil	UPLC-MS/MS	0.00074	0.00022	74.2 - 107.4	< 7.8	[6]
Milk, Eggs, Pork	LC-MS/MS	0.001	-	76 - 96	2 - 13	[7]
Watermelon, Soil	GC-MS/MS	0.01	0.003	78.59 - 92.66	1.34 - 14.04	[8]

Experimental Protocols

Below are detailed experimental protocols for the key experiments cited in this guide.

Protocol 1: UPLC-MS/MS Analysis of Trifloxystrobin and CGA321113 in Rice and Soil

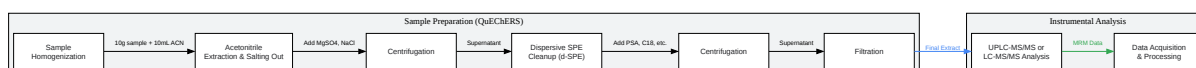
- Reference: Chen, X., et al. (2014). Journal of Separation Science, 37(13), 1640-1647.[\[6\]](#)
- Sample Preparation (Modified QuEChERS):
 - Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile containing 1% (v/v) formic acid.
 - Shake vigorously for 1 minute.
 - Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
 - Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.
 - Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing PSA, C18, or GCB for cleanup.
 - Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
 - Filter the supernatant through a 0.22 µm filter before UPLC-MS/MS analysis.
- UPLC-MS/MS Conditions:
 - Column: C18 column
 - Mobile Phase: Gradient elution with acetonitrile and water (containing formic acid and ammonium formate).
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: LC-MS/MS Analysis of Trifloxystrobin and CGA321113 in Animal Products

- Reference: A study on Trifloxystrobin and its metabolite in milk, eggs, and pork.[7]
- Sample Preparation (QuEChERS):
 - Homogenize 10 g of sample with water.
 - Add 10 mL of acetonitrile and internal standards.
 - Shake and add QuEChERS extraction salts.
 - Centrifuge and take an aliquot of the supernatant for d-SPE cleanup.
 - The cleaned extract is then analyzed by LC-MS/MS.
- LC-MS/MS Conditions:
 - Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
 - Ionization Mode: ESI+.
 - Calibration: Calibration curves were established over a range of 0.5-250 ng/mL.

Visualizations

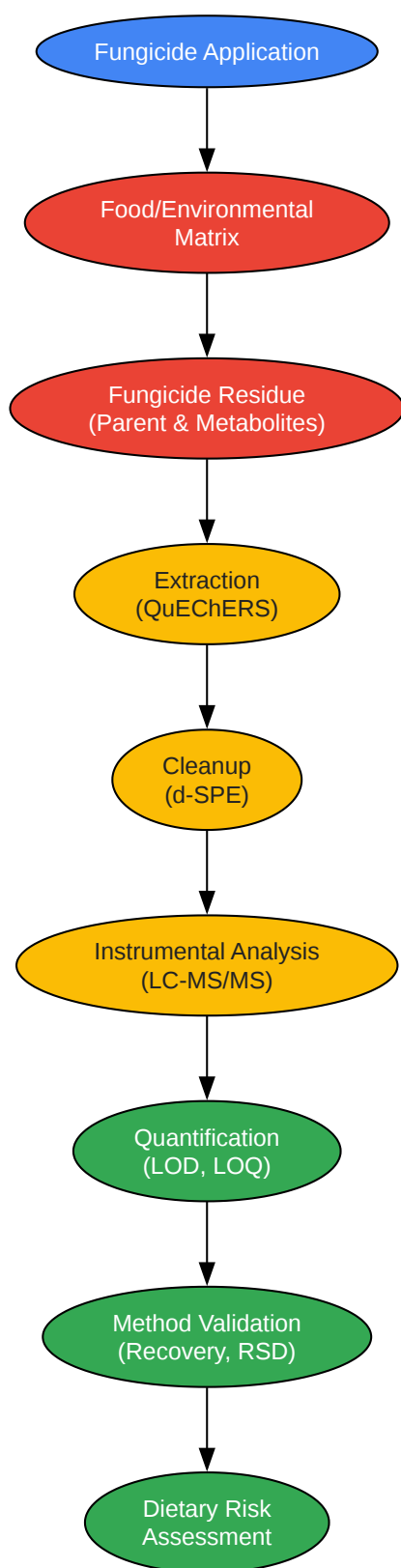
Experimental Workflow for Strobilurin Residue Analysis



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Caption: General experimental workflow for the analysis of strobilurin fungicide residues using the QuEChERS method followed by LC-MS/MS.

Logical Relationship of Residue Analysis Components



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Caption: Logical flow from fungicide application to residue analysis and risk assessment.

Conclusion

The residue analysis of Trifloxystrobin is well-established, with robust and validated methods, primarily utilizing QuEChERS for sample preparation and LC-MS/MS or UPLC-MS/MS for detection. The inclusion of its main metabolite, CGA321113, is crucial for a comprehensive risk assessment.

While **Flufenoxystrobin** is a known strobilurin fungicide with available analytical standards, there is a notable lack of published, peer-reviewed studies detailing its specific residue analysis methodologies and performance data in various matrices. This knowledge gap highlights an area for future research to develop and validate methods for **Flufenoxystrobin**, which would allow for a more direct and comprehensive comparison with other fungicides like Trifloxystrobin. Such data is essential for regulatory bodies and food safety monitoring programs. Researchers are encouraged to focus on method development and validation for **Flufenoxystrobin** to ensure its safe and effective use in agriculture.

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